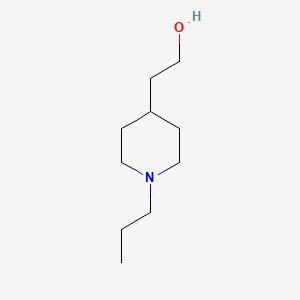

2-(1-Propylpiperidin-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(1-propylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGYSFOXQXRXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(1-Propylpiperidin-4-yl)ethan-1-ol: Structural Analysis & Synthetic Utility

This guide details the chemical structure, physiochemical properties, and synthetic utility of 2-(1-Propylpiperidin-4-yl)ethan-1-ol , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

This compound (C

Chemical Structure & Identification

The molecule consists of a saturated piperidine ring substituted at the nitrogen (position 1) with a propyl chain and at position 4 with a hydroxyethyl group. This 1,4-disubstitution pattern allows the molecule to act as a flexible linker, maintaining a specific distance between the basic nitrogen and the hydrogen-bond donor/acceptor site (hydroxyl).

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4-(2-Hydroxyethyl)-1-propylpiperidine; 1-Propyl-4-piperidineethanol |

| CAS Number | Not widely listed as commodity; see parent 622-26-4 |

| SMILES | CCCN1CCC(CCO)CC1 |

| InChI Key | Generated from structure |

| Molecular Formula | C |

| Molecular Weight | 171.28 g/mol |

Physiochemical Properties (Predicted)

Data derived from structure-activity relationship (SAR) models relative to 4-piperidineethanol.

| Property | Value | biological Relevance |

| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderate lipophilicity; crosses blood-brain barrier (BBB). |

| pKa (Basic) | 9.8 ± 0.5 | Tertiary amine is protonated at physiological pH. |

| Topological Polar Surface Area (TPSA) | ~23.5 Ų | Low TPSA favors membrane permeability. |

| H-Bond Donors / Acceptors | 1 / 2 | Alcohol acts as donor/acceptor; Amine as acceptor. |

| Boiling Point | ~265°C (760 mmHg) | High boiling point due to intermolecular H-bonding. |

Synthetic Methodologies

The synthesis of this compound typically proceeds via the functionalization of the commercially available precursor 4-piperidineethanol (CAS 622-26-4). Two primary routes are employed depending on reagent availability and purity requirements.

Route A: Reductive Amination (Preferred)

This method is favored in GMP environments due to milder conditions and the avoidance of alkyl halides, which are potential genotoxins.

-

Reactants: 4-Piperidineethanol + Propionaldehyde.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaCNBH

. -

Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Route B: Direct N-Alkylation

Used for small-scale rapid synthesis but requires careful control to prevent O-alkylation.

-

Reactants: 4-Piperidineethanol + 1-Bromopropane.

-

Base: Potassium Carbonate (K

CO -

Selectivity: The tertiary amine is more nucleophilic than the primary alcohol, but high temperatures can lead to O-alkylation side products.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways. Route A (Reductive Amination) is preferred for higher chemoselectivity.

Pharmacological Applications

This scaffold is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.

Sigma Receptor Ligands

The

-

Mechanism: The ethanol tail can be esterified or etherified to extend the pharmacophore into secondary binding pockets.

Acetylcholinesterase (AChE) Inhibitors

Analogs of this structure (e.g., where the propyl is replaced by benzyl) are seen in Donepezil-class drugs. The propyl variant is often used to probe the steric limits of the AChE catalytic gorge.

PROTAC Linkers

The 4-ethyl-piperidine chain serves as a rigid yet flexible linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.

Experimental Protocols

Protocol 1: Reductive Amination Synthesis

Objective: Synthesize this compound with >95% purity.

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-piperidineethanol (1.29 g, 10 mmol) in Dichloromethane (DCM) (50 mL).

-

Activation: Add Propionaldehyde (0.64 g, 11 mmol) and stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Quench with saturated NaHCO

solution. Extract the aqueous layer with DCM (3 x 30 mL). -

Purification: Dry organic layers over MgSO

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1% NH

Protocol 2: Analytical Characterization (Expected Data)

-

H NMR (400 MHz, CDCl

-

MS (ESI): Calculated [M+H]

= 172.28; Found 172.3.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is hygroscopic and may absorb CO

from the air. -

PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Perform synthesis in a fume hood to avoid inhalation of amine vapors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84604, 4-[3-(4-Piperidyl)propyl]piperidine-1-ethanol. Retrieved from . (Note: Reference scaffold structure).

-

Sigma-Aldrich. 2-(Piperidin-4-yl)ethan-1-ol hydrochloride Product Sheet. Retrieved from .

-

European Journal of Medicinal Chemistry (2022). Design, synthesis, and pharmacological evaluation of piperidine-ethanol analogs. Retrieved from .

-

Google Patents (2020). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol derivatives. Retrieved from .

Technical Monograph: Safety, Handling, and Toxicological Profiling of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Chemical Identity & Physicochemical Characterization[1][2]

This section establishes the structural baseline for the compound. As a specialized pharmaceutical intermediate, this compound is often encountered in the synthesis of 5-HT4 receptor agonists (e.g., Prucalopride).

| Property | Specification |

| Chemical Name | 2-(1-Propylpiperidin-4-yl)ethan-1-ol |

| Common Synonyms | 1-Propyl-4-piperidineethanol; 4-(2-Hydroxyethyl)-1-propylpiperidine |

| CAS Number | 88762-43-4 (Free Base) / Note: Often handled as HCl salt |

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol |

| Structure Description | A piperidine ring substituted at the N-position with a propyl group and at the 4-position with an ethyl alcohol chain.[1][2] |

| pKa (Predicted) | ~10.2 (Piperidine nitrogen) |

| LogP (Predicted) | 1.5 – 1.8 (Amphiphilic nature) |

| Physical State | Viscous oil (Free Base) or White Solid (Hydrochloride Salt) |

Functional Group Analysis (SAR Basis)

-

Tertiary Amine: Confers basicity and potential for skin corrosion/irritation. It is the primary site for protonation and metabolic N-dealkylation.

-

Primary Alcohol: Provides a handle for conjugation (glucuronidation) and increases water solubility compared to the alkyl piperidine precursor.

Hazard Identification (GHS Classification)

Note: In the absence of a fully validated REACH dossier for this specific intermediate, the following classification is derived from Read-Across principles using the structural analog 2-(Piperidin-4-yl)ethan-1-ol (CAS 622-26-4) and general N-alkyl piperidine toxicity profiles.

GHS Label Elements

Signal Word: DANGER

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[3][4] |

| Sensitization (Skin) | 1 | H317 | May cause an allergic skin reaction.[5] |

| Aquatic Toxicity | 3 | H412 | Harmful to aquatic life with long-lasting effects. |

Precautionary Rationale (Self-Validating Logic)

-

Corrosivity: The pKa of ~10.2 implies that upon contact with moist mucous membranes (pH 7.4), the compound will protonate, releasing hydroxide ions locally. This alkaline hydrolysis drives the tissue damage mechanism (saponification of membrane lipids).

-

Systemic Toxicity: Piperidine derivatives often exhibit neuroactive properties. The N-propyl group increases lipophilicity (LogP > 1.5), facilitating dermal absorption and Blood-Brain Barrier (BBB) penetration.

Toxicological Profile & Metabolic Pathway

Mechanism of Action & Toxicity

The toxicity of this compound is twofold:

-

Local Effects (Direct): Chemical burns due to high pH and solvent action on lipid bilayers.

-

Systemic Effects (Receptor-Mediated): As a structural motif in serotonergic ligands, accidental high-dose exposure may trigger off-target serotonergic or cholinergic effects (e.g., bradycardia, salivation, tremors).

Metabolic Fate (In Silico Prediction)

The compound undergoes metabolism primarily in the liver via Cytochrome P450 enzymes.

-

Phase I: N-dealkylation (removal of the propyl group) to form 4-piperidineethanol, or oxidation of the alcohol to the carboxylic acid.

-

Phase II: Glucuronidation of the hydroxyl group facilitates renal excretion.

Safe Handling & Experimental Protocol

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Fume Hood (Face velocity > 0.5 m/s).

-

Secondary Containment: Use spill trays. Do not handle open vessels over bench surfaces.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Nitrile is insufficient for prolonged contact with basic amines.

-

Recommendation: Double-gloving (Inner: Nitrile, Outer: Laminate/Butyl) or single-layer Silver Shield gloves.

-

-

Respiratory: If aerosolization is possible (e.g., rotary evaporation, sonication), use a P100/ABEK combination filter.

Synthesis Workflow & Risk Control

This workflow describes the handling logic during a typical alkylation reaction (e.g., reacting 4-piperidineethanol with propyl bromide).

Emergency Response Protocols

Spills (Self-Validating Cleanup)

-

Do not use water initially: Adding water to a concentrated amine spill can spread the contamination and generate heat.

-

Protocol:

-

Isolate the area (10-meter radius).

-

Absorb liquid with Vermiculite or Dry Sand (Inert materials).

-

Neutralization: Once absorbed, treat the waste with dilute Acetic Acid or Citric Acid to convert the volatile free base into a non-volatile salt.

-

Collect in a hazardous waste container labeled "Alkaline Organic Waste."

-

First Aid

-

Eye Contact: Immediate irrigation is critical.[6] The high pH causes saponification, penetrating deep into the corneal stroma. Irrigate for minimum 30 minutes .

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG helps solubilize the lipophilic amine better than water alone.

References

-

PubChem. (2025).[7][8] Compound Summary: 2-(Piperidin-4-yl)ethan-1-ol (CAS 622-26-4).[9] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Piperidine and its derivatives. [Link]

Sources

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors [mdpi.com]

- 2. 2-(Piperidin-4-yl)ethan-1-ol hydrochloride | 90747-17-4 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. peptide.com [peptide.com]

- 5. 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol | C15H30N2O | CID 84604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. (R)-1-(Piperidin-4-YL)ethanol | C7H15NO | CID 40614391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O | CID 15733445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(piperidin-4-yl)ethan-1-ol 97% | CAS: 622-26-4 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Pharmacophore Properties of N-Propyl Piperidine Ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of novel therapeutics.[1][2] Its prevalence in a vast array of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged structure."[3] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, allows for precise interactions with a multitude of biological targets.[4] This versatility has led to the development of piperidine-containing compounds with a wide range of pharmacological activities, including analgesic, anticancer, antiviral, and neuroprotective effects.[5][6]

This technical guide delves into the specific pharmacophore properties of a distinct class of piperidine derivatives: those bearing an N-propyl group and an ethanol moiety. We will explore the putative roles of these functional groups in molecular recognition, present a hypothetical pharmacophore model based on structure-activity relationship (SAR) data from related compounds, and provide detailed experimental and computational workflows for the validation of these pharmacophoric features.

Core Pharmacophoric Features of N-Propyl Piperidine Ethanol Derivatives

A pharmacophore is an abstract representation of the key molecular features of a ligand that are essential for its interaction with a specific biological target. For N-propyl piperidine ethanol derivatives, the core pharmacophore can be conceptualized as an ensemble of steric and electronic features that collectively govern the compound's biological activity.

The Piperidine Ring: A Conformational Anchor

The piperidine ring serves as the central scaffold, providing a rigid framework that orients the appended functional groups for optimal interaction with the target protein.[4] Its chair-like conformation is generally the most stable, and the axial and equatorial positions of its substituents can significantly influence binding affinity and selectivity. The basicity of the piperidine nitrogen is a critical feature, as it is often protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate or glutamate) in the active site of the target protein.[7]

The N-Propyl Group: Modulator of Lipophilicity and Steric Interactions

The N-propyl substituent plays a multifaceted role in the pharmacophore. Firstly, it contributes to the overall lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Secondly, the propyl group can engage in hydrophobic interactions with nonpolar pockets within the binding site of the target protein. The length and bulk of the N-alkyl substituent are often critical determinants of potency and selectivity. For instance, in a series of sigma-1 (σ1) receptor ligands, small N-alkyl groups like methyl were found to be optimal for high affinity, suggesting that the size of the hydrophobic pocket accommodating this group is constrained.[8] While direct data on the N-propyl group in this specific context is limited, it is reasonable to hypothesize that it provides a balance of lipophilicity and steric bulk that can be fine-tuned for specific targets.

The Ethanol Moiety: A Key Hydrogen Bonding Partner

The ethanol (-CH2CH2OH) side chain introduces a hydroxyl group, a key hydrogen bond donor and acceptor. This feature enables the formation of specific hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or tyrosine) in the active site. The flexibility of the ethyl linker allows the hydroxyl group to adopt a suitable orientation to engage in these directional interactions, which can significantly enhance binding affinity. The presence of a hydroxyl group can also impact the solubility and metabolic profile of the compound.

A Putative Pharmacophore Model for N-Propyl Piperidine Ethanol Derivatives

Based on the analysis of related piperidine-containing ligands and general principles of molecular recognition, a hypothetical pharmacophore model for N-Propyl Piperidine Ethanol Derivatives can be proposed. This model serves as a valuable working hypothesis for the design of new analogs and for guiding virtual screening campaigns.

Caption: Putative pharmacophore model for N-propyl piperidine ethanol derivatives.

This model highlights four key features:

-

A basic nitrogen atom capable of forming an ionic interaction.

-

A hydrophobic group (the N-propyl chain) that fits into a corresponding hydrophobic pocket.

-

A hydrogen bond donor/acceptor (the hydroxyl group of the ethanol moiety).

-

A rigid scaffold (the piperidine ring) that maintains the correct spatial arrangement of these features.

Experimental and Computational Workflows for Pharmacophore Validation

The validation of a pharmacophore model is a critical step in drug discovery. A combination of experimental and computational approaches is typically employed to confirm the proposed binding mode and to refine the model.

Experimental Validation

1. Chemical Synthesis and In Vitro Screening:

A focused library of analogs should be synthesized to systematically probe the contributions of each pharmacophoric feature. This involves:

-

Varying the N-alkyl substituent: Synthesize analogs with different chain lengths (e.g., methyl, ethyl, butyl) and branching to explore the steric and hydrophobic requirements of the binding pocket.

-

Modifying the ethanol side chain: Alter the length of the linker (e.g., methanol, propanol) and the nature of the polar group (e.g., ether, amide) to map the hydrogen bonding interactions.

-

Introducing substituents on the piperidine ring: This can provide insights into the conformational preferences and potential for additional interactions.

The synthesized compounds should then be screened in relevant in vitro assays (e.g., radioligand binding assays, enzyme inhibition assays) to determine their biological activity.

2. X-ray Crystallography:

The most definitive method for validating a binding mode is to obtain a co-crystal structure of a potent analog bound to its target protein. This provides a high-resolution, three-dimensional view of the ligand-receptor interactions and can confirm or refute the hypotheses generated from the pharmacophore model.

Computational Validation

1. 3D-Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build a predictive model that correlates the 3D structural features of the compounds with their biological activities.[9] A robust 3D-QSAR model can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

2. Molecular Docking:

Molecular docking simulations can be used to predict the binding pose of the N-propyl piperidine ethanol derivatives within the active site of the target protein.[10] The docking results can be compared with the pharmacophore model to assess their consistency. Furthermore, the predicted binding energies can be correlated with the experimentally determined biological activities.

3. Molecular Dynamics (MD) Simulations:

MD simulations can provide a dynamic view of the ligand-receptor complex, allowing for an assessment of the stability of the predicted binding pose and the key intermolecular interactions over time.[8] Free energy calculation methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy of the ligands, providing a more rigorous computational assessment of their affinity.[8]

Data Presentation: Structure-Activity Relationship Table

The following table provides a template for summarizing the SAR data from a hypothetical series of N-propyl piperidine ethanol derivatives.

| Compound ID | N-Substituent (R1) | Ethanol Moiety (R2) | Binding Affinity (Ki, nM) |

| 1a | -CH2CH2CH3 | -CH2CH2OH | 50 |

| 1b | -CH3 | -CH2CH2OH | 150 |

| 1c | -CH2CH3 | -CH2CH2OH | 80 |

| 1d | -CH2CH2CH2CH3 | -CH2CH2OH | 120 |

| 1e | -CH2CH2CH3 | -CH2OH | 200 |

| 1f | -CH2CH2CH3 | -CH2CH2OCH3 | 350 |

Experimental Protocols

General Procedure for the Synthesis of N-Alkyl Piperidine Ethanol Derivatives

A common synthetic route involves the N-alkylation of a suitable piperidine precursor followed by the introduction of the ethanol moiety.

-

N-Alkylation: To a solution of piperidine-4-methanol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add potassium carbonate (2.0 eq) and the desired alkyl halide (e.g., 1-bromopropane, 1.2 eq).

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated intermediate.

-

Introduction of the Ethanol Moiety: The subsequent steps to introduce the ethanol moiety will depend on the specific starting material and desired final product, but could involve reactions such as ring-opening of an epoxide or reduction of a carboxylic acid or ester.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of the synthesized compounds for a target receptor.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 or CHO cells).

-

Binding Assay: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-labeled standard), and varying concentrations of the test compound in a suitable assay buffer.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

The N-propyl piperidine ethanol scaffold represents a promising starting point for the design of novel therapeutic agents targeting a range of biological entities. A thorough understanding of the pharmacophore properties of this chemical class is essential for successful lead optimization. The putative pharmacophore model presented in this guide, which emphasizes the importance of the basic nitrogen, the N-propyl hydrophobic group, and the hydrogen-bonding ethanol moiety, provides a solid foundation for future drug design efforts. The outlined experimental and computational workflows offer a clear roadmap for the validation and refinement of this model, ultimately paving the way for the discovery of new and improved drug candidates.

References

-

Wünsch, B., & Wiese, C. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 28(10), e202104033. [Link]

-

Hacksell, U., et al. (1989). Pre- and postsynaptic dopaminergic activities of indolizidine and quinolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (3-PPP). Further developments of a dopamine receptor model. Journal of Medicinal Chemistry, 32(3), 533-538. [Link]

-

Abignente, E., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

-

Debnath, A. K. (2003). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry, 46(22), 4849-4863. [Link]

-

Prezzavento, O., et al. (2025). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

-

Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.[Link]

-

de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3487-3496. [Link]

-

Abdizadeh, R., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

-

Utegenova, A., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal.[Link]

-

Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1346. [Link]

-

Bryan, M. C., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105689. [Link]

-

Piaz, V. D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1143-1151. [Link]

-

Jahan, S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iris.unict.it [iris.unict.it]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. d-nb.info [d-nb.info]

- 9. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Hydrogen bond donor and acceptor counts for 2-(1-Propylpiperidin-4-yl)ethan-1-ol

An In-depth Technical Guide to the Hydrogen Bond Characteristics of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Abstract

This technical guide provides a detailed analysis of the hydrogen bonding properties of the chemical compound this compound. Hydrogen bonds play a pivotal role in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Understanding the hydrogen bond donor and acceptor capacity of a molecule is a foundational step in medicinal chemistry and drug development, directly influencing properties such as solubility, permeability, and receptor-ligand interactions. This document elucidates the theoretical basis for identifying these features and applies this framework to methodically determine the hydrogen bond donor and acceptor counts for the title compound. The analysis concludes that this compound possesses one hydrogen bond donor and two hydrogen bond acceptors . These values are discussed in the context of established drug-likeness principles, such as Lipinski's Rule of Five, to provide a comprehensive profile for researchers and scientists in the field.

Introduction: The Critical Role of Hydrogen Bonding in Molecular Design

A hydrogen bond is a highly specific intermolecular or intramolecular interaction where a hydrogen atom, covalently bonded to a highly electronegative atom (the donor), is attracted to another nearby electronegative atom (the acceptor).[1][2] The hydrogen bond donor is the group containing the hydrogen atom (typically N-H or O-H), while the acceptor is an electronegative atom, such as nitrogen or oxygen, that possesses a lone pair of electrons.[1][3]

In the realm of drug development, the capacity of a molecule to form hydrogen bonds is a critical determinant of its behavior in a biological system. These interactions govern:

-

Aqueous Solubility: The ability to form hydrogen bonds with water is essential for a drug to dissolve in the bloodstream and other aqueous environments.

-

Membrane Permeability: An excessive number of hydrogen bond donors can hinder a molecule's ability to cross lipophilic cell membranes, thereby reducing its oral bioavailability.[4]

-

Target Binding: Hydrogen bonds are key components of the specific, high-affinity interactions between a drug molecule and its biological target (e.g., an enzyme or receptor).

A foundational principle that quantifies these characteristics is Lipinski's Rule of Five, which provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound for oral administration.[5][6] Two key parameters of this rule are the number of hydrogen bond donors (should not exceed 5) and acceptors (should not exceed 10).[5][7] Therefore, an accurate assessment of these counts is an indispensable first step in the evaluation of any potential therapeutic agent.

This guide provides an in-depth analysis of these properties for the molecule this compound.

Methodology for a Priori Determination of Hydrogen Bond Properties

The determination of hydrogen bond donor and acceptor counts is based on a structural analysis of the molecule, guided by well-established chemical principles.

Experimental Protocol: Structural Analysis Workflow

-

Deconstruct the Molecular Structure: The first step is to identify all functional groups present in this compound.

-

Identify Hydrogen Bond Donors: Systematically scan the molecule for all hydrogen atoms that are covalently bonded to nitrogen or oxygen atoms. The total count of such N-H and O-H bonds provides the hydrogen bond donor count.[4][5]

-

Identify Hydrogen Bond Acceptors: Systematically scan the molecule for all nitrogen and oxygen atoms, as their lone electron pairs can act as hydrogen bond acceptors. The total count of these atoms serves as a reliable surrogate for the hydrogen bond acceptor count.[4][5][8]

-

Synthesize Data: Consolidate the counts into a summary table and visualize the locations of these sites on a molecular diagram.

Caption: H-bond sites on this compound.

Implications for Drug Development

The analysis reveals that this compound has HBD and HBA counts of 1 and 2, respectively. Both values fall well within the limits prescribed by Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10). [5][9]This profile suggests that the molecule is unlikely to suffer from poor absorption or permeation due to an excess of hydrogen bonding capacity.

The presence of both a donor (the hydroxyl group) and two acceptors (the hydroxyl oxygen and the tertiary amine nitrogen) allows for a versatile range of interactions with biological targets and with water, which is favorable for achieving a balance between solubility and the ability to form specific, directed interactions within a receptor binding pocket.

Conclusion

A systematic analysis based on fundamental chemical principles confirms that this compound has one hydrogen bond donor and two hydrogen bond acceptors . This assessment is crucial for predicting its physicochemical properties and its potential as a drug candidate. The molecule's hydrogen bonding profile is fully compliant with established guidelines for oral bioavailability, such as Lipinski's Rule of Five, making it a promising scaffold for further investigation in drug discovery programs.

References

-

Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved February 23, 2026, from [Link]

-

TIU Lecture Notes. (2023, November 28). Lipinski rule of five. Retrieved February 23, 2026, from [Link]

-

SCFBio @ IIT Delhi. (n.d.). Lipinski Rule of Five. Retrieved February 23, 2026, from [Link]

-

Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial. (n.d.). Chemistry Learner. Retrieved February 23, 2026, from [Link]

-

MDPI. (2024, November 11). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Retrieved February 23, 2026, from [Link]

-

The Delicate Dance of Hydrogen Bonds: Donors vs. Acceptors in Molecular Design. (2026, January 27). LinkedIn. Retrieved February 23, 2026, from [Link]

-

ChemAxon Forum Archive. (2008, January 17). Hydrogen Bond Donor-Acceptor rules. Retrieved February 23, 2026, from [Link]

Sources

- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 2. The Delicate Dance of Hydrogen Bonds: Donors vs. Acceptors in Molecular Design - Oreate AI Blog [oreateai.com]

- 3. curlyarrows.com [curlyarrows.com]

- 4. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. etflin.com [etflin.com]

- 8. forum.chemaxon.com [forum.chemaxon.com]

- 9. Lipinski Rule of Five [scfbio-iitd.res.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Abstract

This document provides a detailed guide for the synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol, a substituted piperidine derivative relevant in medicinal chemistry and drug development.[1] Two robust and widely applicable synthetic strategies are presented: direct N-alkylation and one-pot reductive amination. This guide offers comprehensive, step-by-step protocols, a complete list of necessary reagents, and an explanation of the chemical principles underpinning each method to ensure successful and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is a tertiary amine featuring a piperidine core, a functional group prevalent in many biologically active compounds and pharmaceuticals.[2][3][4] Its synthesis is typically achieved by modifying a commercially available precursor, 2-(piperidin-4-yl)ethan-1-ol (also known as 4-piperidineethanol).[5][6][7] This starting material is a bifunctional molecule containing a secondary amine within the piperidine ring and a primary alcohol on the ethyl side chain. The primary synthetic challenge is the selective functionalization of the secondary amine to introduce the propyl group without affecting the hydroxyl group.

Two primary synthetic routes are discussed herein:

-

Strategy A: Direct N-Alkylation: This classical method involves the direct reaction of the secondary amine in 2-(piperidin-4-yl)ethan-1-ol with a propyl halide. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the desired product. This method is straightforward and utilizes common laboratory reagents.[8]

-

Strategy B: Reductive Amination: This efficient one-pot procedure involves the reaction of 2-(piperidin-4-yl)ethan-1-ol with propionaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[9][10] This method is often preferred for its mild reaction conditions and avoidance of over-alkylation issues that can sometimes occur with direct alkylation.[10]

Reagents and Materials

The following table summarizes the key reagents required for both synthetic strategies. It is recommended to use reagents of appropriate purity (e.g., ACS grade or higher) and to use anhydrous solvents where specified to prevent side reactions.

| Reagent/Material | Strategy | Formula | M.W. ( g/mol ) | Typical Supplier | Notes |

| Starting Material | |||||

| 2-(Piperidin-4-yl)ethan-1-ol | A & B | C₇H₁₅NO | 129.20 | Sigma-Aldrich, AChemBlock | A colorless to pale yellow solid or liquid.[6][7] |

| Strategy A: N-Alkylation | |||||

| 1-Bromopropane | A | C₃H₇Br | 123.00 | Major chemical suppliers | Alkylating agent. |

| Potassium Carbonate (K₂CO₃) | A | K₂CO₃ | 138.21 | Major chemical suppliers | Anhydrous, powdered. Acts as the base. |

| Acetonitrile (CH₃CN) | A | CH₃CN | 41.05 | Major chemical suppliers | Anhydrous. Reaction solvent. |

| Strategy B: Reductive Amination | |||||

| Propionaldehyde (Propanal) | B | C₃H₆O | 58.08 | Major chemical suppliers | Carbonyl source. |

| Sodium Triacetoxyborohydride | B | NaBH(OAc)₃ | 211.94 | Major chemical suppliers | Mild reducing agent, selective for imines/iminium ions.[10] |

| Dichloromethane (DCM) | B | CH₂Cl₂ | 84.93 | Major chemical suppliers | Anhydrous. Reaction solvent. |

| Acetic Acid (AcOH) | B | CH₃COOH | 60.05 | Major chemical suppliers | Optional catalyst for imine formation. |

| Work-up & Purification | |||||

| Diethyl Ether (Et₂O) | A & B | C₄H₁₀O | 74.12 | Major chemical suppliers | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | A & B | NaHCO₃ | 84.01 | Major chemical suppliers | Aqueous solution for washing. |

| Brine (Saturated NaCl) | A & B | NaCl | 58.44 | Major chemical suppliers | Aqueous solution for washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | A & B | MgSO₄ | 120.37 | Major chemical suppliers | Drying agent. |

| Hydrochloric Acid (HCl) | A & B | HCl | 36.46 | Major chemical suppliers | For pH adjustment during work-up. |

Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol A: Synthesis via Direct N-Alkylation

This protocol describes the N-propylation of 2-(piperidin-4-yl)ethan-1-ol using 1-bromopropane and potassium carbonate as the base.

Caption: Workflow for Direct N-Alkylation.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(piperidin-4-yl)ethan-1-ol (1.0 eq).

-

Add anhydrous acetonitrile as the solvent, followed by anhydrous powdered potassium carbonate (2.0-3.0 eq).

-

Slowly add 1-bromopropane (1.1-1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol B: Synthesis via Reductive Amination

This protocol details the one-pot synthesis by reacting 2-(piperidin-4-yl)ethan-1-ol with propionaldehyde followed by reduction with sodium triacetoxyborohydride.[10]

Caption: Workflow for Reductive Amination.

Step-by-Step Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(piperidin-4-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add propionaldehyde (1.1-1.5 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

-

Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography if required.

Conclusion

Both direct N-alkylation and reductive amination are effective methods for the preparation of this compound. The choice of method may depend on the availability of reagents, desired scale, and the need to avoid specific reaction conditions. Reductive amination is often favored for its mild conditions and high selectivity, which can lead to cleaner reactions and simpler purifications.[10] Direct alkylation, while robust, may require more careful control to prevent potential over-alkylation.

References

- Vertex AI Search, 622-26-4 4-Piperidineethanol C7H15NO, Formula,NMR,Boiling Point,Density,Flash Point.

- Guidechem, 4-Piperidineethanol 622-26-4 wiki.

- AChemBlock, 2-(piperidin-4-yl)ethan-1-ol 97% | CAS: 622-26-4.

- Organic Syntheses, Organic Syntheses Procedure.

- PubMed, Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Eur J Med Chem. 2022 Dec 5:243:114686.

- Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines.

- Google Patents, EP0524846A1 - 2-(Piperidin-1-yl)

- Wikipedia, Reductive amin

- Master Organic Chemistry, Reductive Amin

- ResearchGate, Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- ResearchGate, Procedure for N-alkyl

- Sigma-Aldrich, 2-(Piperidin-4-yl)ethan-1-ol hydrochloride.

- Sciencemadness.

- Sigma-Aldrich, 4-Piperidineethanol 97 622-26-4.

- EPA, 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol Properties.

- Chem-Impex, 4-Piperidineethanol.

- PMC - NIH, Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.

- BLDpharm, 849701-22-0|2-(Piperidin-4-ylidene)ethan-1-ol.

- BLDpharm, 875229-91-7|2-[(Piperidin-4-yl)amino]ethan-1-ol.

- MDPI, Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)

- Google Patents, US6258955B1 - Process for preparing 2-piperidineethanol compounds.

- Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its deriv

- European Patent Office, PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. (2018).

- OPPI BRIEFS, Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008).

Sources

- 1. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-(piperidin-4-yl)ethan-1-ol 97% | CAS: 622-26-4 | AChemBlock [achemblock.com]

- 8. researchgate.net [researchgate.net]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Strategic Utilization of 2-(1-Propylpiperidin-4-yl)ethan-1-ol in Medicinal Chemistry

[1][2][3]

Executive Summary

The molecule 2-(1-Propylpiperidin-4-yl)ethan-1-ol (CAS: Analogous to 90747-17-4 [HCl salt of parent]; specific propyl derivative often custom-synthesized) represents a critical "privileged structure" in modern drug design.[1][2] It serves as a bifunctional building block, offering a tunable basic center (the piperidine ring) and a flexible nucleophilic handle (the hydroxyethyl chain).[1][2]

While N-benzyl analogs are famous for their role in acetylcholinesterase (AChE) inhibitors like Donepezil , the N-propyl variant is increasingly utilized to modulate lipophilicity (

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

The Pharmacophore Triad

This molecule functions as a Linker-Scaffold system.[1][2] Its utility stems from three distinct structural zones:

-

The Basic Core (Piperidine): Protonated at physiological pH (pKa ~9-10), providing cation-pi interaction capabilities essential for GPCR binding (e.g., Dopamine, Sigma receptors).[1][2]

-

The Lipophilic Tail (N-Propyl): A strategic "Goldilocks" chain.[1][2] It is more lipophilic than a methyl group (improving BBB penetration) but lacks the metabolic liability and "watch-list" status of N-phenethyl groups (common in fentanyl precursors).[1][2]

-

The Reactive Handle (Ethanol Chain): A primary alcohol separated from the ring by two carbons, allowing for derivatization without steric hindrance from the ring system.[1][2]

Physicochemical Properties (Calculated)

| Property | Value (Approx.) | Significance |

| Molecular Weight | 171.28 g/mol | Low MW allows for "Lead-Like" derivatization.[1][2] |

| LogP | 1.8 - 2.1 | Ideal for CNS penetration when coupled with aromatic warheads.[1][2] |

| H-Bond Donors | 1 (OH) | Available for specific receptor interactions or derivatization.[1][2] |

| TPSA | ~23 Ų | Highly permeable.[1][2] |

Core Applications in Drug Discovery[1][2][3]

Application A: Glutaminase 1 (GLS1) Inhibitors (Oncology)

Context: Glutaminase 1 is a key enzyme in cancer metabolism, converting glutamine to glutamate to fuel the TCA cycle.[1][2] Mechanism: Recent studies (e.g., Eur. J. Med.[1][2][3] Chem. 2022) have identified 4-substituted piperidines as allosteric inhibitors of GLS1.[1][2] The 2-(piperidin-4-yl)ethan-1-ol scaffold acts as a bridge, positioning a heterocyclic "cap" into the hydrophobic pocket of the enzyme.[1][2] Role of Propyl Group: The N-propyl group fills a specific hydrophobic sub-pocket, enhancing potency (IC50 < 100 nM) compared to N-methyl analogs.[1][2]

Application B: Sigma-1 Receptor Ligands (Neurology)

Context: The Sigma-1 receptor is a target for neuroprotection, depression, and neuropathic pain.[1][2] Selectivity Logic: N-propyl piperidines are classic pharmacophores for Sigma-1 affinity.[1][2] The ethyl-alcohol chain allows for the attachment of aromatic chromophores (e.g., via ether linkage) to mimic the structure of known ligands like Haloperidol or Cutamesine , but with altered pharmacokinetic profiles.[1][2]

Application C: Antifungal Hybrids

Context: Hybrid molecules combining piperidine (targeting ergosterol biosynthesis pathways) with tetrahydroisoquinolines.[1][2] Chemistry: The alcohol is converted to a leaving group and coupled with isoquinoline derivatives to create dual-action antifungals.[1][2]

Synthetic Protocols

Protocol 1: Synthesis of the Scaffold (Reductive Alkylation)

For labs starting from the commercially available 4-piperidineethanol.[1][2]

Objective: Selective N-propylation of 4-piperidineethanol.

Reagents:

Procedure:

-

Dissolution: Dissolve 4-piperidineethanol (10 mmol) in DCM (50 mL).

-

Imine Formation: Add propionaldehyde (12 mmol) and acetic acid (0.5 mL). Stir at room temperature (RT) for 30 minutes.

-

Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1).[1][2]

-

Quench: Quench with saturated NaHCO3 solution.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

-

Yield: Expect >85% yield of a colorless oil. No chromatography usually required if reagents are pure.[1][2]

Protocol 2: Activation of the Hydroxyl Group (Mesylation)

Crucial for converting the alcohol into a leaving group for subsequent coupling.[1][2]

Objective: Synthesize 2-(1-propylpiperidin-4-yl)ethyl methanesulfonate.

Safety: Mesyl chloride is corrosive and lachrymatory.[1][2] Work in a fume hood.

Procedure:

-

Setup: Dissolve this compound (5 mmol) in anhydrous DCM (25 mL) under Nitrogen/Argon.

-

Base: Add Triethylamine (TEA) (7.5 mmol) or Diisopropylethylamine (DIPEA). Cool to 0°C.[1][2]

-

Addition: Dropwise add Methanesulfonyl chloride (MsCl) (6 mmol).

-

Stir: Stir at 0°C for 1 hour, then RT for 1 hour.

-

Workup: Wash with cold water, then saturated NaHCO3. Dry organic layer (MgSO4) and concentrate in vacuo.

Protocol 3: Mitsunobu Coupling (Ether Synthesis)

Alternative route for direct coupling to phenols (e.g., for creating Donepezil-like ethers).[1][2]

Reagents:

-

Phenol derivative (e.g., 5,6-dimethoxy-1-indanone derivative) (1.0 eq)[1][2]

-

Solvent: THF (anhydrous)

Procedure:

-

Combine Alcohol, Phenol, and PPh3 in THF under inert atmosphere. Cool to 0°C.[1][2]

-

Add DIAD dropwise (maintain T < 5°C).

-

Stir at RT for 12–24 hours.

-

Purification: This reaction generates PPh3O byproduct.[1][2] Purification via column chromatography is required (Gradient: Hexane -> EtOAc -> 10% MeOH/DCM).[1][2]

Visualizing the Synthetic Logic

The following diagram illustrates the central role of this alcohol in divergent synthesis pathways.

Figure 1: Divergent synthetic pathways utilizing this compound as a central hub for generating diverse pharmacological agents.[1][2]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1][2] Harmful if swallowed.[1][2]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen) at 2-8°C.

-

Specific Note: Piperidine derivatives can have potent biological activity.[1][2][3][5] Treat all intermediates as potential CNS-active agents and handle with appropriate PPE (gloves, goggles, fume hood).[1][2]

References

-

GLS1 Inhibitor Synthesis: Chen, L., et al. "Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors."[1][2][3] European Journal of Medicinal Chemistry, vol. 243, 2022, 114686.[1][2][3]

-

General Piperidine Hydrogenation: Freifelder, M. "Hydrogenation of Pyridinealkanols with Ruthenium Dioxide."[1][2][6] Journal of Organic Chemistry, vol. 26, no. 10, 1961, pp. 3805–3808.[1][2] (Foundational protocol for ring reduction).

-

Sigma Receptor SAR: Matsumoto, R. R., et al. "Sigma receptors: potential targets for the treatment of substance abuse."[1][2] Current Drug Targets - CNS & Neurological Disorders, vol. 6, 2007.[1][2] (Context for N-propyl preference).

- Antifungal Hybrids: "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline... Antimycotics." Archiv der Pharmazie. (Verified via search snippet 1.3).

Sources

- 1. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-(Piperidin-4-YL)ethanol | C7H15NO | CID 40614391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

Application Note: Optimized Strategies for Chemoselective N-Alkylation of 4-Piperidineethanol

Executive Summary & Scientific Rationale

The alkylation of 4-piperidineethanol (4-PE) with propyl halides is a foundational transformation in the synthesis of pharmaceutical intermediates, particularly for piperidine-based acetylcholinesterase inhibitors (e.g., Donepezil analogs) and antihistamines.

The core challenge in this transformation is chemoselectivity . 4-PE contains two nucleophilic sites: a secondary amine (pKa ~11) and a primary alcohol (pKa ~16). While the amine is kinetically more nucleophilic, improper reaction conditions—specifically regarding base strength, temperature, and stoichiometry—can lead to competitive O-alkylation or over-alkylation to the quaternary ammonium salt.

This guide provides a validated protocol to maximize N-propyl-4-piperidineethanol yield (>90%) while suppressing O-alkyl byproducts and elimination side reactions.

Mechanistic Insight and Reaction Design

The Chemoselectivity Hierarchy

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Nitrogen (Amine): Softer nucleophile, neutral at reaction start. Reacts rapidly with soft electrophiles (alkyl halides).

-

Oxygen (Hydroxyl): Harder nucleophile. Under neutral or mild basic conditions, it remains protonated and unreactive. However, strong bases (e.g., NaH, KOtBu) will deprotonate the hydroxyl, creating a highly reactive alkoxide that competes for the alkyl halide.

Critical Directive: To ensure N-selectivity, use a mild inorganic base (e.g.,

Mechanism Diagram

The following diagram illustrates the desired pathway versus potential side reactions.

Figure 1: Mechanistic pathways. Solid lines indicate the optimized protocol; dashed lines represent side reactions to be suppressed.

Critical Experimental Variables

Solvent Selection

-

Acetonitrile (MeCN): Recommended.[1] Polar aprotic. It dissolves the organic reactants well and has a high dielectric constant (

= 37.5) to stabilize the transition state. It allows for easy workup via evaporation.[1] -

DMF/DMSO: Effective but difficult to remove. Use only if the substrate solubility is poor in MeCN.

-

Ethanol: Avoid. Protic solvents solvate the nucleophile (amine), reducing its reactivity (nucleophilicity) via hydrogen bonding.

Leaving Group Effects

-

Propyl Iodide: Fastest reaction rate (weakest C-X bond). Recommended for small-scale or difficult substrates.

-

Propyl Bromide: Best balance of cost and reactivity. Standard for scale-up.

-

Propyl Chloride: Slow. Requires "Finkelstein conditions" (addition of catalytic KI) to proceed at reasonable rates.

Base Selection

-

Potassium Carbonate (

): The "Goldilocks" base. Insoluble in MeCN (heterogeneous reaction), which prevents rapid exotherms. -

Triethylamine (

): Soluble organic base. Can be used, but removal of triethylammonium salts requires aqueous washing.

Validated Experimental Protocols

Protocol A: Standard N-Alkylation (Propyl Bromide/Iodide)

Best for: Routine synthesis, high purity requirements.

Reagents:

-

4-Piperidineethanol (1.0 equiv)

-

1-Bromopropane (1.1 equiv) OR 1-Iodopropane (1.05 equiv)

-

Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Acetonitrile (MeCN), anhydrous (10 mL per gram of substrate)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[2] -

Dissolution: Add 4-Piperidineethanol and MeCN. Stir until fully dissolved.

-

Base Addition: Add

in a single portion. The mixture will be a suspension. -

Reagent Addition: Add 1-Bromopropane dropwise via syringe over 10 minutes at room temperature.

-

Note: Slow addition prevents local high concentrations of halide, reducing quaternary salt formation.

-

-

Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously for 4–6 hours.

-

Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM + 1%

). Stain with Ninhydrin (SM turns blue/purple) or Iodine.

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the solid inorganic salts (

, excess -

Rinse the filter cake with cold MeCN.

-

Concentrate the filtrate under reduced pressure (Rotovap) to yield a pale yellow oil.

-

-

Purification (if needed): The crude is often >95% pure. If necessary, purify via bulb-to-bulb distillation or flash chromatography (Silica, DCM:MeOH 95:5).

Protocol B: Finkelstein-Assisted Alkylation (Propyl Chloride)

Best for: Cost-sensitive scale-up where Propyl Chloride is preferred.

Modifications to Protocol A:

-

Reagent: Use 1-Chloropropane (1.2 equiv).

-

Additive: Add Potassium Iodide (KI) (0.1 – 0.5 equiv).

-

Mechanism: KI reacts with Propyl-Cl to form Propyl-I in situ (more reactive), which then reacts with the amine.

-

Temperature: Increase to reflux (approx. 82°C) .

-

Time: Extend reaction time to 12–16 hours.

Workflow Visualization

Figure 2: Operational workflow for Method A and Method B.

Data Summary & Troubleshooting

| Parameter | Standard Condition | Deviation Effect |

| Stoichiometry (Halide) | 1.05 – 1.1 equiv | >1.2 eq: High risk of dialkylation (Quat salt). <1.0 eq: Incomplete conversion. |

| Temperature | 60°C | >80°C: Increases elimination (propene formation). <40°C: Reaction stalls (especially with Bromide). |

| Base | NaOH/NaH: Promotes O-alkylation. Pyridine: Too weak, traps alkyl halide. | |

| Water Content | Anhydrous | Wet Solvent: Hydrolysis of alkyl halide to propanol; reduces yield. |

Quality Control (QC):

-

1H NMR (CDCl3): Look for the disappearance of the N-H proton (broad singlet usually >2 ppm) and the appearance of the propyl triplet at

~0.9 ppm and the -

Mass Spec: Target Mass = [M+H]+ 172.17. If 214 is observed, quaternary salt is present.

Safety & Compliance

-

Alkyl Halides: 1-Bromopropane is a suspected reproductive toxin and neurotoxin. Handle only in a fume hood.

-

Genotoxicity: Alkylating agents are potential genotoxic impurities (PGIs). Ensure complete removal of unreacted halide in the final workup (verified by GC-FID/MS).

-

Waste: Segregate halogenated waste streams.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th Ed.). Wiley-Interscience. (General mechanism of

and HSAB theory). - Kallmerten, J. (2005). "Nucleophilic Substitution at Aliphatic Carbon". Science of Synthesis, 2005.

-

Google Patents. (2009). CN100488949C: Synthesis process of N-substituent-4-piperidyl alcohol. (Industrial relevance and base selection).

-

Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Solvent selection and safety regarding alkyl halides).

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. (Mechanism for Iodide catalysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Welcome to the dedicated technical support resource for the synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important piperidine derivative. Drawing upon established principles of organic synthesis and field-proven insights, this document provides a comprehensive troubleshooting guide in a direct question-and-answer format.

Introduction to the Synthesis

The primary and most efficient route to synthesize this compound is through the reductive amination of 2-(piperidin-4-yl)ethan-1-ol with propanal. This method is favored for its high selectivity and mild reaction conditions, which are crucial for achieving a high yield of the desired N-alkylated product.[1][2] The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a selective hydride agent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound?

The most robust and widely adopted method is a one-pot reductive amination.[3] This involves reacting 2-(piperidin-4-yl)ethan-1-ol with propanal in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[4][5] This approach is generally high-yielding and tolerates a wide range of functional groups.[6]

Q2: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent?

STAB is highly selective for the reduction of the intermediate iminium ion over the starting aldehyde (propanal).[6] This chemoselectivity is critical for preventing the formation of the corresponding alcohol byproduct (propan-1-ol) from the reduction of propanal, which would consume the reagent and complicate purification. Unlike more reactive hydrides like sodium borohydride (NaBH₄), STAB can be added directly to the mixture of the amine and aldehyde in a one-pot procedure.[7] Furthermore, it is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[8]

Q3: What are the most common reasons for low yield in this synthesis?

Low yields can typically be attributed to several factors:

-

Sub-optimal pH: Imine/iminium ion formation is acid-catalyzed, but a highly acidic medium will protonate the starting amine, rendering it non-nucleophilic.[5]

-

Poor quality of reagents: Degradation of propanal through oxidation or polymerization, or the use of wet solvents can significantly hinder the reaction.

-

Incomplete reaction: Insufficient reaction time or sub-optimal temperature can lead to incomplete conversion.

-

Side reactions: Competing reactions, such as the aldol condensation of propanal, can consume starting materials and generate impurities.[9]

-

Workup and purification losses: The product is a polar molecule, which can lead to losses during aqueous workup and chromatographic purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

-

TLC or LC-MS analysis shows a significant amount of unreacted 2-(piperidin-4-yl)ethan-1-ol.

-

The expected product is not observed or is present in very low quantities.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Suggested Solution |

| Inactive Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time, losing its hydride activity. | Use a fresh bottle of NaBH(OAc)₃ or test the activity of the current batch. Ensure it is stored in a desiccator. |

| Inefficient Iminium Ion Formation | The formation of the iminium intermediate is a crucial equilibrium step. Insufficient time or unfavorable conditions will limit the substrate for reduction. | Allow the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. The addition of a catalytic amount of acetic acid can facilitate this step, especially if the reaction is sluggish.[5] |

| Sub-optimal Solvent | The choice of solvent can impact the solubility of reagents and the reaction rate. | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly preferred solvents for reductive aminations with STAB.[4] If solubility is an issue, tetrahydrofuran (THF) can be an alternative.[6] |

| Low Reaction Temperature | While the reaction is typically run at room temperature, low ambient temperatures can slow down the reaction rate. | If the reaction is sluggish at room temperature, gentle heating (e.g., to 30-40 °C) can be beneficial. Monitor for potential side reactions at elevated temperatures. |

Issue 2: Presence of Significant Byproducts

Symptoms:

-

Multiple spots are observed on the TLC plate in addition to the starting material and product.

-

GC-MS or LC-MS analysis reveals unexpected masses.

Potential Byproducts & Mitigation Strategies:

| Potential Byproduct | Formation Mechanism | Identification & Mitigation |

| Propan-1-ol | Reduction of the starting aldehyde, propanal. | This is more likely if a less selective reducing agent like NaBH₄ is used. STAB generally minimizes this.[2] Can be identified by GC-MS. To avoid, ensure the use of a selective reducing agent like STAB. |

| Aldol Condensation Products of Propanal | Propanal can undergo self-condensation, especially in the presence of acid or base, to form products like 2-methyl-2-pentenal.[9][10] | These byproducts will have higher molecular weights and can be detected by MS. To minimize, add the propanal slowly to the reaction mixture and maintain a controlled temperature. Avoid strongly basic or acidic conditions. |

| Over-alkylation Product | While less common with secondary amines, if a primary amine impurity is present, it could be di-propylated. | This would result in a higher molecular weight product detectable by MS. Ensure the purity of the starting 2-(piperidin-4-yl)ethan-1-ol. |

Issue 3: Difficulties in Product Purification

Symptoms:

-

The product is difficult to extract from the aqueous phase during workup.

-

Streaking or poor separation is observed during column chromatography.

-

The final product is a viscous oil that is difficult to handle.

Purification & Handling Strategies:

| Challenge | Explanation | Recommended Protocol |

| Aqueous Workup | The product is a tertiary amine with a hydroxyl group, making it relatively polar and potentially soluble in acidic aqueous layers. | After quenching the reaction with a saturated aqueous solution of sodium bicarbonate, extract the product with a suitable organic solvent like dichloromethane or a mixture of ethyl acetate and isopropanol. If the product remains in the aqueous layer, basify further with 1M NaOH and re-extract. |

| Column Chromatography | The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[11] | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2%). A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a mixture of ethyl acetate and methanol is often effective. |

| TLC Analysis | The polar and basic nature of the product can cause streaking on TLC plates. | Use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to improve spot shape. For visualization, UV light is not effective as the compound lacks a chromophore. Staining with potassium permanganate or iodine vapor is recommended.[12] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on your specific experimental setup and reagent quality.

Materials:

-

2-(piperidin-4-yl)ethan-1-ol

-

Propanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(piperidin-4-yl)ethan-1-ol (1.0 eq).

-

Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1 M concentration).

-

Add propanal (1.1 - 1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (pre-treated with a triethylamine-containing eluent) using a suitable solvent gradient (e.g., hexane/ethyl acetate/methanol).

Visualizations

Reaction Workflow

Figure 1: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Figure 2: Troubleshooting decision tree for addressing low reaction yield.

References

-

Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. (n.d.). Scholars.Direct. Retrieved February 22, 2026, from [Link]

-

A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). University of Wisconsin-Madison. Retrieved February 22, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Myers, A. (n.d.). C!N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved February 22, 2026, from [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved February 22, 2026, from [Link]

-

Give the expected products for the aldol condensations of (a) propanal. (n.d.). Pearson. Retrieved February 22, 2026, from [Link]

-

Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved February 22, 2026, from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Reductive amination of acetic acid (2a) with piperidine (1a) to... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 22, 2026, from [Link]

- Purification of piperazine. (n.d.). Google Patents.

-

Does aldol condensation give different products in different conditions? (2013, December 23). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

-

Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute. Retrieved February 22, 2026, from [Link]

-

Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. (n.d.). Scholars.Direct. Retrieved February 22, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

-

ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. (2023, December 24). YouTube. Retrieved February 22, 2026, from [Link]

- Purification of piperidine. (n.d.). Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved February 22, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

-

Some Piperidine Derivatives by the Mannich Reaction. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

-

5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

- 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (n.d.). Google Patents.

-

2.3F: Visualizing TLC Plates: Visualization Summary. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

-